molecular formula C14H16N6 B7627718 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B7627718
Molekulargewicht: 268.32 g/mol
InChI-Schlüssel: LDXBJLGLRMJIGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK). It has been extensively studied in the field of cancer research due to its potential therapeutic effects on various types of cancer.

Wirkmechanismus

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibits the MEK/ERK signaling pathway by binding to the allosteric site of MEK1/2, preventing the activation of ERK1/2. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in preclinical models of various types of cancer. It has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for MEK1/2, its ability to inhibit the MEK/ERK signaling pathway, and its potential for combination therapy with other anticancer agents. However, this compound also has some limitations, including its potential for off-target effects and the development of drug resistance in cancer cells.

Zukünftige Richtungen

For 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research include the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapy with other anticancer agents. In addition, further studies are needed to elucidate the mechanisms of drug resistance and to develop strategies to overcome it. Finally, the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should also be explored.

Synthesemethoden

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine, followed by N-alkylation with ethyl iodide. The resulting intermediate is then reacted with 4-bromo-3-fluorobenzonitrile to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.

Wissenschaftliche Forschungsanwendungen

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various types of cancer, including melanoma, colorectal cancer, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the MEK/ERK signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Eigenschaften

IUPAC Name

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-2-15-14-18-12(11-9-17-20-13(11)19-14)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBJLGLRMJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.